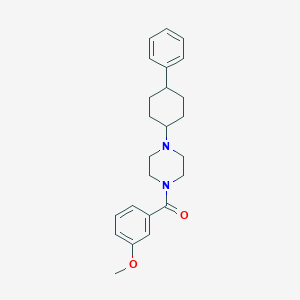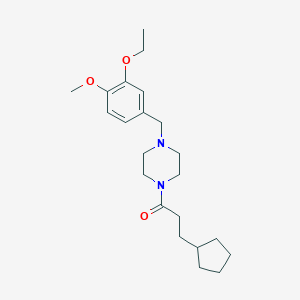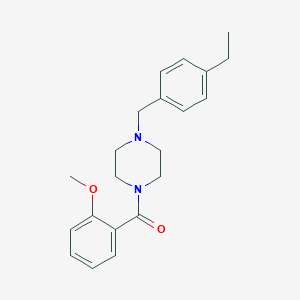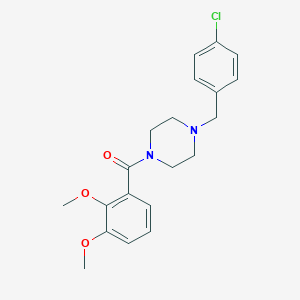![molecular formula C20H32N2O2 B247538 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, also known as 4-DAMP, is a muscarinic acetylcholine receptor antagonist that is widely used in scientific research. It is a potent and selective inhibitor of M3 muscarinic receptors and has been shown to be effective in a variety of applications, including the study of cardiovascular disease, respiratory disorders, and neurological conditions.
作用機序
The mechanism of action of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane involves its ability to selectively block M3 muscarinic receptors. This results in the inhibition of acetylcholine-mediated signaling pathways, which are involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane are primarily related to its ability to inhibit M3 muscarinic receptors. This results in a decrease in smooth muscle contraction, glandular secretion, and neuronal signaling. Additionally, 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in certain conditions.
実験室実験の利点と制限
One of the main advantages of using 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane in lab experiments is its selectivity for M3 muscarinic receptors, which allows for the specific targeting of these receptors in various physiological processes. However, one limitation of using 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane is its relatively short half-life, which may require frequent dosing in certain applications.
将来の方向性
There are several potential future directions for the use of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane in scientific research. One possible direction is the development of new therapeutic applications for 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, particularly in the treatment of neurological conditions such as Parkinson's disease and Alzheimer's disease. Additionally, further research may be needed to better understand the mechanisms underlying the anti-inflammatory and antioxidant properties of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane, which could lead to the development of new treatments for inflammatory disorders. Finally, the development of new analogs of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane may provide additional insights into the structure-activity relationships of muscarinic receptor antagonists, which could lead to the development of more effective and selective inhibitors.
合成法
The synthesis of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane involves a multistep process that begins with the reaction of 3,4-dimethoxybenzyl chloride with piperidine to form 1-(3,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with 1-bromooctane to form 1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane.
科学的研究の応用
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane is primarily used in scientific research to study the role of muscarinic receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of cardiovascular disease, respiratory disorders, and neurological conditions such as Parkinson's disease and Alzheimer's disease.
特性
製品名 |
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane |
|---|---|
分子式 |
C20H32N2O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
1-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-8-7-17(15-20(19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3 |
InChIキー |
BSRWGPMRYOYXDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)

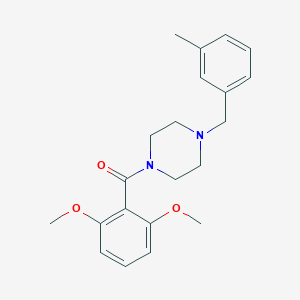
![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
